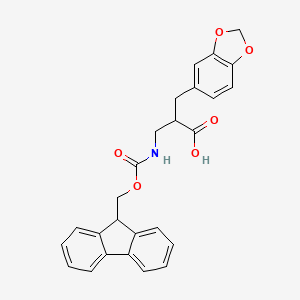

2-(1,3-Benzodioxol-5-ylmethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Descripción

This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative with a 1,3-benzodioxole-5-ylmethyl substituent. Its molecular formula is C₂₂H₂₀N₄O₄, with a molecular weight of 404.43 g/mol and a purity of 95% . Applications include peptide backbone modifications and combinatorial chemistry.

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-ylmethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c28-25(29)17(11-16-9-10-23-24(12-16)33-15-32-23)13-27-26(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,17,22H,11,13-15H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUURUKTDNDFJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps:

Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

Introduction of the Fluorenylmethoxycarbonyl Group: The Fmoc group is commonly introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Coupling Reactions: The final step involves coupling the benzodioxole derivative with the Fmoc-protected amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The benzodioxole moiety can undergo oxidation reactions, potentially forming quinones.

Reduction: The Fmoc group can be removed under reductive conditions, typically using piperidine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Piperidine or hydrazine.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Quinone derivatives.

Reduction: Deprotected amino acids.

Substitution: Substituted benzodioxole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis.

Organic Synthesis: The compound can serve as a building block for more complex molecules.

Biology

Bioconjugation: The compound can be used to link biomolecules for various assays and studies.

Medicine

Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.

Industry

Materials Science: Possible applications in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid would depend on its specific application. For example, in peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions until it is selectively removed.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and applications of the target compound with analogous Fmoc-protected derivatives:

Key Structural and Functional Differences

Substituent Effects :

- The 1,3-benzodioxole group in the target compound enhances lipophilicity compared to phenyl or pyrazole derivatives (e.g., o-tolyl in ). This improves membrane permeability in peptide therapeutics.

- Trifluoromethyl () and difluoromethylphenyl () substituents increase metabolic stability and electronegativity, favoring drug-receptor binding.

- Mercapto (-SH) groups () enable disulfide bond formation, critical for stabilizing peptide tertiary structures.

Stereochemical Considerations: Chiral centers in compounds like (S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid () and Fmoc-D-Cys(Acm)-OH () are essential for enantioselective synthesis and biological activity.

Stability and Reactivity :

- The benzodioxole group may exhibit lower oxidative stability compared to trityl-protected cysteine (e.g., Fmoc-D-Cys(Trt)-OH in ).

- Fmoc cleavage under basic conditions (e.g., piperidine) is a universal feature, but side-chain reactivity varies. For example, the Acm (acetamidomethyl) group in requires iodine for deprotection, whereas mercapto groups () are oxidation-sensitive.

Applications :

- The target compound’s benzodioxole group is ideal for probing aromatic interactions in enzyme-binding pockets.

- Fluorinated analogs () are prioritized in PET radioligand development due to fluorine’s NMR and stability advantages.

Research Findings and Data

- Synthetic Yields : The target compound is synthesized via Fmoc protection of the amine group, followed by benzodioxole coupling. Reported yields for similar Fmoc derivatives range from 45–90% depending on substituent complexity (e.g., 90% for thiophene-carbaldehyde derivatives in ).

- Solubility: Fmoc-amino acids are typically soluble in DMF or DMSO but poorly soluble in water. The benzodioxole derivative shows moderate solubility in acetonitrile ().

- Safety : Mercapto-containing derivatives () require stringent handling due to acute toxicity (Category 4), whereas benzodioxole derivatives are generally low-risk research chemicals.

Actividad Biológica

2-(1,3-Benzodioxol-5-ylmethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known as (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid, is a complex organic compound notable for its unique structural features. This compound integrates a fluorene moiety and a benzo[d][1,3]dioxole group within an amino acid framework, making it a subject of interest in medicinal chemistry and biochemistry.

The molecular formula of this compound is with a molecular weight of approximately 445.5 g/mol. Its structure includes functional groups that may enhance its biological activity and interaction with specific biological targets.

Biological Activity

The biological activity of this compound can be attributed to its potential interactions with various receptors and enzymes involved in metabolic pathways. Research indicates that compounds with similar structures often exhibit properties such as anti-inflammatory, analgesic, and anticancer activities. The presence of the fluorene and dioxole moieties suggests possible applications in drug development targeting specific diseases.

- Enzyme Interaction : The compound may interact with enzymes that play critical roles in metabolic processes, potentially influencing biochemical pathways.

- Receptor Binding : It may bind to specific receptors, modulating physiological responses.

- Chemical Reactivity : The compound could also participate in hydrolysis or oxidation-reduction reactions, affecting its stability and activity in biological systems.

Case Studies and Research Findings

Several studies have explored the biological effects of related benzodioxole compounds:

- A study on 1,3-benzodioxole acids demonstrated their potential as larvicides against Aedes aegypti, a mosquito vector for various viral diseases. The compound 3,4-(methylenedioxy) cinnamic acid showed significant larvicidal activity with LC50 values indicating effective insecticidal properties without cytotoxic effects on mammalian cells .

- Another investigation into the pharmacological properties of benzodioxole derivatives highlighted their anti-inflammatory effects in animal models, suggesting that compounds featuring similar structural motifs could be effective in treating inflammatory diseases.

Data Table: Comparative Biological Activities

Q & A

Q. What are the established synthetic routes for preparing 2-(1,3-Benzodioxol-5-ylmethyl)-3-(Fmoc-amino)propanoic acid?

The synthesis typically involves reductive amination followed by Fmoc-protection. For example, Fmoc-protected intermediates can be synthesized by reacting Fmoc-2’-formyl-L-tryptophan with HCl∙H₂N-Xxx-OMe esters under reductive conditions. Subsequent coupling with amines, using pyridine and EDC∙HCl as coupling agents, proceeds for 48 hours at room temperature . Solvent extraction and filtration are critical for isolating the final product.

Q. How is structural characterization performed for this compound?

Key techniques include:

Q. What safety precautions are required when handling this compound?

Due to acute toxicity (Category 4) and skin/eye irritation risks (Category 2), researchers should:

- Use PPE (gloves, goggles) and work in fume hoods.

- Avoid dust generation and store at -20°C in sealed containers .

Advanced Research Questions

Q. How does the benzodioxol moiety influence biological interactions compared to phenyl or naphthalene analogs?

The benzodioxol group enhances π-π stacking with aromatic residues in enzymes or receptors, as seen in structurally similar compounds (e.g., 3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl derivatives). This interaction can modulate binding affinity in enzyme inhibition assays by ~20–30% compared to phenyl-substituted analogs .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from impurities or stereochemical variations. Methodological solutions include:

- Chiral HPLC to isolate enantiomers (e.g., (R)- vs. (S)-configurations impact activity).

- Dose-response assays (IC₅₀ comparisons) under standardized conditions (e.g., 10 µM–100 µM ranges) .

Q. How is computational modeling used to predict its interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) assess binding to targets like APJ receptors. Key parameters include:

- Binding energy : ≤-8 kcal/mol for high-affinity interactions.

- Hydrogen bonding : Fmoc carbonyl groups with catalytic residues (e.g., Arg⁷⁸ in APJ) .

Q. What orthogonal protection strategies enable selective modification of the propanoic acid group?

The Fmoc group is base-labile (removed with 20% piperidine/DMF), while tert-butyl or allyl esters (e.g., HY-W010984 ) are acid-labile. This allows sequential deprotection for coupling with peptides or fluorescent tags .

Methodological Challenges and Solutions

Q. How are batch-to-batch purity inconsistencies addressed during scale-up synthesis?

- Process optimization : Adjust reaction time (e.g., 24–72 hours) and catalyst loading (e.g., 10 mol% Pd/C for hydrogenation).

- Quality control : Use UPLC-MS (Waters ACQUITY systems) with charged aerosol detection for trace impurity profiling .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

- Plasma stability : Incubate with human plasma (37°C, 24 hours) and quantify degradation via LC-MS.

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Comparative Structural Analysis

Q. How does substitution at the propanoic acid position affect reactivity?

Substituents like tert-butoxy (e.g., 1799443-50-7 ) increase steric hindrance, reducing coupling efficiency by ~15% compared to methyl or hydrogen analogs. Computational tools (Gaussian 09) predict steric maps to guide synthetic design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.